molecular formula C14H17BrO4 B1589225 Diethyl 2-(4-bromobenzyl)malonate CAS No. 70146-78-0

Diethyl 2-(4-bromobenzyl)malonate

Cat. No.: B1589225
CAS No.: 70146-78-0
M. Wt: 329.19 g/mol
InChI Key: XUINVWBCZQIJHR-UHFFFAOYSA-N
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Description

Diethyl 2-(4-bromobenzyl)malonate (molecular formula: C₁₄H₁₆BrNO₄; molecular weight: 342.19 g/mol) is a brominated malonate ester characterized by a 4-bromobenzyl substituent at the central carbon of the malonate core. This compound is structurally notable for its two ethoxy ester groups and the electron-withdrawing bromine atom on the benzyl moiety, which influence its reactivity in nucleophilic substitutions and cycloadditions . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and ligands. Key applications include its role in synthesizing quinolone derivatives with antibacterial activity and its use in annulation reactions to form complex polycyclic frameworks .

Preparation Methods

Alkylation via Diazonium Salt Intermediate

One of the more sophisticated approaches involves preparing a diazonium salt intermediate from 4-bromoaniline derivatives, followed by coupling with diethyl malonate under alkaline conditions.

Key Steps:

  • Diazotization: 4-bromoaniline is reacted with a nitrite source (e.g., isoamyl nitrite) in the presence of a catalyst such as cuprous chloride or cuprous iodide to form the corresponding aryl diazonium salt. The reaction is typically conducted at low temperatures (5–10 °C) in polar aprotic solvents like tetrahydrofuran, acetonitrile, or N,N-dimethylformamide to stabilize the diazonium intermediate and minimize byproducts.

  • Coupling Reaction: The diazonium salt is then reacted with diethyl malonate in the presence of a strong base such as potassium tert-butoxide or sodium ethoxide. The reaction temperature is maintained around 15–20 °C to optimize yield and selectivity.

  • Isolation: The product is isolated by aqueous quenching, filtration, and recrystallization, often using n-hexane as a solvent to purify the diethyl 2-(4-bromobenzyl)malonate.

Research Findings and Yields:

  • A Chinese patent (CN109336762B) describes a similar method for a related compound, diethyl 2-(2,6-diethyl-4-methylbenzene)malonate, achieving yields between 82–90.6% depending on the base and reaction conditions used. This method emphasizes the importance of reaction temperature control and solvent choice to avoid decomposition of diazonium salts and reduce waste generation.
Parameter Conditions Outcome/Yield
Diazotization temperature 5–10 °C Stable diazonium salt
Coupling reaction temperature 15–20 °C 82–90.6% yield
Base used Potassium tert-butoxide or sodium ethoxide Influences yield
Solvents THF, acetonitrile, DMF Solvent choice critical
Purification solvent n-Hexane High purity product

Direct Alkylation of Diethyl Malonate with 4-Bromobenzyl Halide

An alternative and more straightforward method involves the direct alkylation of diethyl malonate with 4-bromobenzyl bromide or chloride under basic conditions.

  • Base: Strong bases such as sodium ethoxide or potassium tert-butoxide deprotonate diethyl malonate to form the enolate ion.

  • Alkylation: The enolate then reacts with 4-bromobenzyl halide to form this compound.

  • Reaction Conditions: Typically performed in polar aprotic solvents like acetonitrile or tetrahydrofuran at temperatures ranging from room temperature to 60 °C.

  • Purification: The product is isolated by aqueous work-up and recrystallization.

This method is widely used due to its simplicity and relatively high yields, although it may require careful control of reaction conditions to avoid side reactions such as polyalkylation.

Knoevenagel Condensation Followed by Reduction

Another approach involves a Knoevenagel condensation between diethyl malonate and 4-bromobenzaldehyde to form an alkylidenemalonate intermediate, which is then reduced to the desired this compound.

  • Condensation: Diethyl malonate and 4-bromobenzaldehyde are reacted in ethanol with catalytic piperidine and acetic acid, often in the presence of molecular sieves to trap water formed during the reaction.

  • Reduction: The alkylidenemalonate intermediate is subsequently reduced, typically by catalytic hydrogenation, to yield the benzyl-substituted malonate.

  • Advantages: This method allows for the preparation of a variety of substituted malonates and can be adapted for asymmetric synthesis.

  • Example: Literature reports show complete conversion overnight at 60 °C, with subsequent reduction steps yielding high purity products.

Comparative Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Disadvantages Typical Yield (%)
Diazotization & Coupling 4-bromoaniline, isoamyl nitrite, Cu(I) catalyst, base (KOtBu), THF/DMF, 5–20 °C High selectivity, moderate temperature Diazonium salt instability, complex handling 82–90
Direct Alkylation Diethyl malonate, 4-bromobenzyl bromide, base (NaOEt), acetonitrile, RT–60 °C Simple, straightforward Risk of polyalkylation, side products 70–85
Knoevenagel Condensation + Reduction Diethyl malonate, 4-bromobenzaldehyde, piperidine, ethanol, molecular sieves, hydrogenation Versatile, adaptable for derivatives Requires two steps, reduction setup 75–90

Research Notes and Environmental Considerations

  • Solvent Selection: Polar aprotic solvents like tetrahydrofuran, acetonitrile, and N,N-dimethylformamide are preferred for diazotization and alkylation reactions due to their ability to stabilize intermediates and dissolve reagents effectively.

  • Temperature Control: Maintaining low temperatures during diazotization (5–10 °C) is critical to prevent decomposition of diazonium salts and reduce byproduct formation.

  • Catalysts: Cuprous salts (CuCl, CuI) catalyze diazotization efficiently, improving yields and reaction rates.

  • Environmental Impact: Aqueous diazotization systems generate significant waste and unstable intermediates, whereas organic solvent systems with controlled temperature and catalyst use offer greener alternatives.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(4-bromobenzyl)malonate can undergo various chemical reactions, including:

    Alkylation: The compound can be further alkylated at the methylene group between the ester functionalities.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted benzyl acetates.

Common Reagents and Conditions:

Major Products:

    Alkylation: Yields dialkylated malonates.

    Hydrolysis: Produces diethyl malonate and 4-bromobenzyl alcohol.

    Decarboxylation: Forms substituted benzyl acetates and carbon dioxide.

Scientific Research Applications

Organic Synthesis

Versatile Intermediate
Diethyl 2-(4-bromobenzyl)malonate is utilized as an intermediate in the synthesis of complex organic molecules. Its reactive functional groups allow for the formation of new carbon-carbon bonds, facilitating the synthesis of pharmaceuticals, natural products, and functional materials. For instance, it has been reported to aid in the synthesis of chromanones, which are heterocyclic compounds with potential biological activities .

Reaction Mechanisms
The compound's multiple functional groups enable researchers to study reaction mechanisms involving its ester and benzyl moieties. This investigation provides insights into organic reaction pathways and helps elucidate the reactivity patterns of similar compounds .

Medicinal Chemistry

Pharmaceutical Development
this compound plays a significant role in medicinal chemistry. It has been involved in the synthesis of various therapeutic agents, including compounds with anticancer properties and other biologically active molecules. The presence of the bromine atom enhances its electrophilic character, making it suitable for coupling reactions with nucleophiles .

Enantioselective Synthesis

Chiral Building Blocks
Recent studies have highlighted its use in enantioselective synthesis, particularly in the context of Michael addition reactions. The compound can serve as a substrate for organocatalytic reactions that produce chiral malonates with high enantioselectivity . This application is crucial for developing new drugs that require specific stereochemistry for efficacy.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

  • Synthesis of Chromanones : A research article demonstrated its use in synthesizing chromanones, highlighting its potential biological activities .
  • Enantioselective Michael Addition : Another study explored its role as a substrate in enantioselective organocatalytic reactions, showcasing its utility in producing chiral compounds .
  • Pharmaceutical Synthesis : The compound has been involved in synthesizing various medicinally relevant compounds, including those targeting cancer and other diseases .

Mechanism of Action

The mechanism of action of Diethyl 2-(4-bromobenzyl)malonate primarily involves its reactivity as an enolate precursor. The enolate ion formed from the compound can participate in various nucleophilic substitution and addition reactions, facilitating the formation of carbon-carbon bonds. This reactivity is harnessed in synthetic organic chemistry to construct complex molecular architectures .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Diethyl 2-(4-bromobenzyl)malonate and Analogs

Compound Substituent Molecular Weight (g/mol) Key Functional Groups Electronic Effects
This compound 4-Bromobenzyl 342.19 Ethoxy esters, Br atom Strong electron-withdrawing (Br)
Diethyl 2-(perfluorophenyl)malonate Perfluorophenyl 336.14 Ethoxy esters, F₅C₆ Extreme electron-withdrawing (F)
Diethyl 2-(4-chlorobenzyl)malonate 4-Chlorobenzyl 297.72 Ethoxy esters, Cl atom Moderate electron-withdrawing (Cl)
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridinylmethylene 275.27 Ethoxy esters, pyridine ring Electron-deficient (N-heterocycle)
Dimethyl 2-(4-bromobenzyl)malonate 4-Bromobenzyl 301.10 Methoxy esters, Br atom Similar to diethyl analog

Key Observations :

  • The bromine atom in this compound enhances electrophilicity compared to chlorine or hydrogen analogs, facilitating nucleophilic aromatic substitutions .
  • Perfluorophenyl derivatives (e.g., ) exhibit higher reactivity due to stronger electron-withdrawing effects, enabling direct synthesis without harsh conditions .
  • Pyridinylmethylene analogs () show unique reactivity in [3+2] annulations due to nitrogen’s lone pair, which stabilizes transition states .

Key Observations :

  • The bromobenzyl derivative requires NaH as a base in DMF for efficient alkylation, similar to perfluorophenyl analogs .
  • Chlorophenylamino-methylene derivatives () are synthesized via condensation with anilines, yielding moderately due to steric hindrance from the amino group .

Key Observations :

  • Bromobenzyl malonates are critical in synthesizing 4-quinolones, where bromine enhances lipophilicity and target binding .
  • Ethoxymethylene analogs () enable rapid cyclization into quinolones, outperforming bromobenzyl derivatives in reaction simplicity .
  • Phenylacetyl malonates () are preferred for non-heterocyclic pharmaceuticals due to their flexible alkyl chains .

Physicochemical Properties

Table 4: Melting Points and Solubility

Compound Melting Point (°C) Solubility Profile Reference
This compound 63–65 (reported) Soluble in DMF, THF, ethers
Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate 63–65 Soluble in toluene, ethanol
Diethyl 2-(perfluorophenyl)malonate Not reported Soluble in polar aprotic solvents
Dimethyl 2-(4-bromobenzyl)malonate Not reported Lower solubility vs. diethyl esters

Key Observations :

  • Diethyl esters generally exhibit better solubility in organic solvents than dimethyl analogs due to longer alkyl chains .
  • Amino-methylene derivatives () show similar melting points to bromobenzyl malonates, suggesting comparable crystallinity .

Biological Activity

Diethyl 2-(4-bromobenzyl)malonate is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a malonate backbone and a bromobenzyl substituent, enhances its reactivity and biological activity. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

This compound has a molecular formula of C13H13BrO4C_{13}H_{13}BrO_4 and a molecular weight of approximately 329.191 g/mol. The presence of the bromine atom in the para position of the benzyl group increases its electrophilicity, making it a versatile intermediate for various synthetic applications. This compound can undergo transformations to create new carbon-carbon bonds, which is crucial for synthesizing complex organic molecules, including pharmaceuticals and natural products .

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Anticancer Properties : Studies have indicated that derivatives of malonate compounds exhibit anticancer activity. For instance, certain analogs have been synthesized that demonstrate cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance. Inhibitors of this enzyme are considered for therapeutic applications in conditions like glaucoma and epilepsy .
  • Synthetic Applications : this compound is utilized as a building block in the synthesis of biologically active marine metabolites and other complex molecules. Its application in synthesizing chromanones, which possess potential biological activities, underscores its significance in drug development .

Case Studies

  • Synthesis of Chromanones : A study demonstrated the use of this compound in synthesizing chromanones, which are known for their diverse biological activities including anti-inflammatory and anticancer properties. The synthesis involved multi-step reactions that leveraged the compound’s reactivity .
  • Anticancer Activity Assessment : Research conducted on derivatives of diethyl malonate revealed that modifications at the benzyl position could enhance anticancer efficacy. These studies typically involved evaluating cytotoxicity against human cancer cell lines using assays to measure cell viability .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₃H₁₃BrO₄Bromobenzyl substituent enhances reactivityAnticancer properties
Diethyl MalonateC₈H₁₄O₄Basic malonate structure without substituentsLimited biological activity
Dimethyl 2-(4-bromophenyl)malonateC₉H₉BrO₄Similar bromophenyl group but different esterPotential enzyme inhibition
Diethyl 2-(4-chlorobenzyl)malonateC₁₃H₁₃ClO₄Chlorine instead of bromine affecting reactivityVaries based on halogen substitution

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Diethyl 2-(4-bromobenzyl)malonate?

The compound is typically synthesized via alkylation of diethyl malonate. A common method involves reacting diethyl malonate with 4-bromobenzyl bromide under basic conditions (e.g., sodium hydride or potassium carbonate in THF or DMF). The reaction proceeds via enolate formation, followed by nucleophilic substitution at the benzylic position . For example, sodium hydride deprotonates diethyl malonate to generate the enolate, which attacks the 4-bromobenzyl halide. Purification is achieved using column chromatography (hexane/ethyl acetate) or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the malonate backbone, ethyl ester groups, and 4-bromobenzyl substituent. Aromatic protons appear as a doublet (δ ~7.3–7.5 ppm), while the benzylic CH2_2 resonates at δ ~3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C14_{14}H15_{15}BrO4_4 with [M+H]+^+ at ~335.0 m/z) .
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} (ester C=O) and ~600 cm1^{-1} (C-Br stretch) .

Q. How can researchers purify this compound effectively?

Post-synthesis purification often involves:

  • Column Chromatography : Silica gel with a hexane/ethyl acetate gradient (e.g., 80:20 to 60:40) to separate unreacted starting materials and byproducts .
  • Recrystallization : Using ethanol or methanol to obtain high-purity crystals. Crystallization conditions (e.g., slow cooling) should be optimized to avoid co-precipitation of impurities .

Advanced Research Questions

Q. How can substituent effects on reactivity be systematically studied in this compound derivatives?

Researchers can modify the bromobenzyl group or malonate ester to investigate electronic and steric effects:

  • Electron-Withdrawing Groups (EWGs) : Replace the 4-bromo substituent with nitro or trifluoromethyl groups to assess impact on alkylation rates and enolate stability .
  • Steric Modifications : Introduce bulky substituents (e.g., 2,4-dinitrophenyl) to study hindrance during nucleophilic attacks. Kinetic studies (e.g., monitoring reaction rates via HPLC) provide quantitative data .
  • Comparative Tables : Use tables to correlate substituent properties (Hammett σ values, molar refractivity) with reaction outcomes (yield, selectivity) .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:

  • Assay Variability : Differences in cell lines, bacterial strains, or assay protocols (e.g., MIC vs. IC50_{50} measurements). Standardize assays using controls like ciprofloxacin or doxorubicin .
  • Purity Concerns : Impurities from incomplete purification (e.g., residual solvents) can skew results. Validate purity via HPLC (>95%) and elemental analysis .
  • Structure-Activity Relationships (SAR) : Compare analogs (e.g., 4-chloro vs. 4-bromo derivatives) to identify critical functional groups. SAR tables highlighting substituent effects on activity are essential .

Q. What strategies optimize reaction conditions for large-scale synthesis of this compound?

Scale-up requires:

  • Solvent Selection : Replace THF with cheaper, higher-boiling solvents (e.g., toluene) to facilitate reflux and improve yield .
  • Catalyst Optimization : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance enolate formation in biphasic systems .
  • Batch vs. Flow Reactors : Evaluate continuous flow systems for improved heat/mass transfer, reducing side reactions (e.g., hydrolysis of the bromobenzyl halide) .

Q. How does hydrolysis of this compound proceed under acidic vs. basic conditions?

Hydrolysis pathways vary significantly:

  • Basic Conditions (NaOH/EtOH) : Typically yield the malonic acid derivative, but steric hindrance from the 4-bromobenzyl group may slow hydrolysis. Monitor via 1^1H NMR for ester peak disappearance .
  • Acidic Conditions (HBr/AcOH) : Lead to decarboxylation, producing 2-(4-bromobenzyl)acetic acid. This is a common side reaction; use TLC to track intermediates and adjust reaction time/temperature .

Properties

IUPAC Name

diethyl 2-[(4-bromophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUINVWBCZQIJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446228
Record name diethyl 2-(4-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70146-78-0
Record name diethyl 2-(4-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl methylmalonate (87 g) in absolute ethanol (100 ml) was added to a pre-formed solution of sodium (11.5 g) in ethanol (400 ml) under argon. A hot solution of p-bromobenzylbromide (125 g) in absolute alcohol (200 ml) was added rapidly with vigorous stirring, which was continued for 3 days and the solid so formed was removed by filtration. The filtrate was evaporated and the residue dissolved in ethyl acetate (1 l), washed with brine (250 ml), dried (MgSO4) and evaporated. The residual oil was distilled under vacuum to give diethyl (4-bromophenyl)methylmalonate (150.7 g) b.p. 130-133/0.03 mm Hg; 1H NMR (d6 -DMSO): 1.33 (t, 6 H), 1.4 (s, 3 H), 3.27 (s, 2 H), 4.30 (q, 4 H), 7.23 (d, 2 H), 7.6 (d, 2 H)
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethyl 2-(4-bromobenzyl)malonate
Diethyl 2-(4-bromobenzyl)malonate
Diethyl 2-(4-bromobenzyl)malonate
Diethyl 2-(4-bromobenzyl)malonate
Diethyl 2-(4-bromobenzyl)malonate
Diethyl 2-(4-bromobenzyl)malonate

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